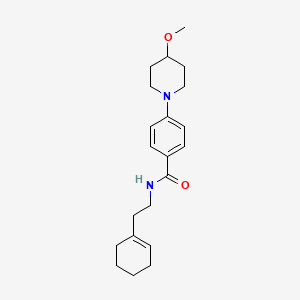

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as CM-124, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain, inflammation, and other physiological processes. The purpose of

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with a somewhat similar structure to N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide, showcases the potential for various scientific research applications, particularly in gastrointestinal diagnostics and treatments for various types of vomiting and gastro-intestinal disorders. Its effects on the motility of the gastro-intestinal tract have been extensively studied, demonstrating improved tone and peristalsis of the stomach and accelerated gastric emptying, among other benefits. These pharmacodynamic studies establish a foundation for further exploration into related compounds like N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide for potential therapeutic applications or diagnostic uses in gastroenterology (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Environmental Impact of Chemical Compounds

Research on parabens, which share functional similarities with benzamide derivatives, underscores the importance of understanding the environmental fate and behavior of such chemicals. Studies have highlighted that despite treatments that eliminate them from wastewater effectively, parabens persist in the environment, suggesting a need for further research into the biodegradability and ecological impact of related compounds, including N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide. The presence of these chemicals in water sources worldwide calls for an in-depth investigation into their environmental safety and potential endocrine-disrupting properties (Haman, Dauchy, Rosin, & Munoz, 2015).

Analytical Chemistry and Drug Metabolism

Understanding the metabolic fate of therapeutic agents is crucial for drug development and safety assessment. Studies on compounds like amitriptyline and nortriptyline provide insights into the oxidative metabolism and pharmacokinetics of benzamide derivatives. Such research elucidates the pathways through which these compounds are metabolized in the body, including hydroxylation and conjugation processes, which can inform the development and evaluation of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide for potential medical applications (Breyer-Pfaff, 2004).

Environmental Safety of Chemicals

The environmental safety of surfactants and related compounds, including their biodegradation, toxicity, and impact on aquatic environments, provides a model for assessing the safety of complex chemicals like N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide. Research in this area can guide the development of environmentally sustainable practices for the production and disposal of such chemicals, ensuring they do not pose a risk to ecosystems or human health (Cowan-Ellsberry, Belanger, Dorn, Dyer, McAvoy, Sanderson, Versteeg, Ferrer, & Stanton, 2014).

Eigenschaften

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O2/c1-25-20-12-15-23(16-13-20)19-9-7-18(8-10-19)21(24)22-14-11-17-5-3-2-4-6-17/h5,7-10,20H,2-4,6,11-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXLXLYHDFVJLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2751406.png)

![2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol](/img/structure/B2751409.png)

![1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2751410.png)

![3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2751412.png)

![3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL](/img/structure/B2751417.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid](/img/structure/B2751418.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2751419.png)

![2,3-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2751424.png)